Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate

peptide synthesis weighing accuracy Cbz-amino acid handling

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate (CAS 62965-37-1), also designated Z-Tle-OH·DCHA or Cbz-L-tert-leucine dicyclohexylammonium salt, is a protected amino acid derivative commonly employed in solution-phase peptide synthesis. The compound consists of N-benzyloxycarbonyl (Cbz)-protected L-tert-leucine paired with dicyclohexylamine as a salt-forming base, yielding a crystalline powder with a melting point of 163–167 °C and an optical rotation of [α]20/D −6.5 ± 1° (c = 1% in methanol).

Molecular Formula C26H42N2O4
Molecular Weight 446.6 g/mol
CAS No. 62965-37-1
Cat. No. B554268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate
CAS62965-37-1
SynonymsN-Boc-L-tert-Leucine; 62965-35-9; Boc-Tle-OH; Boc-L-tert-leucine; (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoicacid; Boc-L-alpha-t-butylglycine; (s)-n-(tert-butoxycarbonyl)-tert-leucine; boc-tbu-gly-oh; boc-alpha-t-butylglycine; N-(tert-Butoxycarbonyl)-L-tert-leucine; (S)-N-Boc-2-amino-3,3-dimethylbutyricacid; MFCD00065574; n-alpha-t-butyloxycarbonyl-l-t-leucine; (s)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoicacid; N-(tert-butoxycarbonyl)-3-methyl-L-valine; ST50319404; (S)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyricAcid; (2S)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoicacid; Boc-tert-Leucine; boc-(tbu)gly-oh; boc-l-tertleucine; AmbotzBAA1137; n-boc-(l)-t-leucine; PubChem12228; AC1MC1NN
Molecular FormulaC26H42N2O4
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C14H19NO4.C12H23N/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1
InChIKeyLRFZIPCTFBPFLX-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate (CAS 62965-37-1) – Key Properties and Compound Class


Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate (CAS 62965-37-1), also designated Z-Tle-OH·DCHA or Cbz-L-tert-leucine dicyclohexylammonium salt, is a protected amino acid derivative commonly employed in solution-phase peptide synthesis. The compound consists of N-benzyloxycarbonyl (Cbz)-protected L-tert-leucine paired with dicyclohexylamine as a salt-forming base, yielding a crystalline powder with a melting point of 163–167 °C and an optical rotation of [α]20/D −6.5 ± 1° (c = 1% in methanol) . Commercial suppliers routinely provide this material at ≥99.0% purity (HPLC) .

Why Cbz-L-tert-Leucine Free Acid Cannot Simply Replace the Dicyclohexylamine Salt in Procurement


Although the free acid form (CAS 62965-10-0) shares the same protected amino acid backbone, it is a pale yellow thick oil at ambient temperature . This physical state introduces substantial handling variability: oil cannot be accurately weighed without dissolution, carries the risk of residual solvent contamination, and lacks a melting point for identity verification. The dicyclohexylamine salt, in contrast, is a crystalline solid with a sharp melting range (163–167 °C), a defined optical rotation, and a rigorously controlled HPLC purity specification . These differences directly impact batch-to-batch consistency in peptide coupling reactions, making the salt the preferred form for quantitative work.

Quantitative Differentiation Evidence for Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate vs. Closest Analogs


Crystalline Solid vs. Free Acid Oil – Enabling Accurate Gravimetric Handling

The dicyclohexylamine salt is a white crystalline powder with a melting point of 163–167 °C . The corresponding free acid, Cbz-L-tert-leucine (CAS 62965-10-0), is a pale yellow thick oil at room temperature . This oil form prevents direct weighing of solid aliquots and necessitates dissolution in an organic solvent, which introduces solvent volume errors and potential hydrolysis issues. In contrast, the crystalline salt can be weighed directly on a balance with typical precision of ±0.1 mg, facilitating stoichiometric accuracy in peptide couplings.

peptide synthesis weighing accuracy Cbz-amino acid handling

HPLC Purity Specification – Guaranteed ≥99.0% vs. Variable Acid Purity

Leading suppliers specify the DCHA salt at ≥99.0% purity by HPLC . The free acid (CAS 62965-10-0) is frequently listed as 99%, but the oil form is prone to retain residual solvents that are not detected by simple titration . The salt's HPLC purity specification provides a more reliable indicator of chemical integrity for demanding peptide syntheses.

HPLC purity quality control amino acid derivatives

Optical Rotation as a Rapid Identity and Chirality Check

The DCHA salt displays [α]20/D −6.5 ± 1° (c = 1% in methanol) , while the free acid under identical conditions shows [α]20/D −4° (c = 1 in methanol) . The magnitude difference of 2.5 degrees provides a simple, instrument-based discrimination between the salt and the acid, serving as a rapid QC test for incoming material.

optical rotation chirality verification incoming QC

Solubility Profile – DMSO Compatibility Broadens Reaction Scope

The dicyclohexylamine salt is soluble in DMSO [1], a polar aprotic solvent frequently used in peptide cyclization and fragment condensation. The free acid's solubility is limited to chloroform and methanol , which are less suitable for certain activation chemistries. The DMSO solubility of the salt permits direct dissolution and coupling without a pre-neutralization step.

solubility DMSO peptide coupling reaction solvent

Proven Use as an Intermediate in Caspase-1 Inhibitor VX-765 Synthesis

The DCHA salt is explicitly employed to prepare an advanced intermediate en route to the interleukin-1β converting enzyme (ICE/caspase-1) inhibitor VX-765 (belnacasan) . In this published synthetic route, the salt form facilitates a palladium-catalyzed coupling with a bromodihydrofuranone. The crystalline nature of the salt simplifies purification of intermediates by crystallization, a practical advantage that the free acid's oil form cannot offer.

VX-765 belnacasan caspase inhibitor process chemistry

Aqueous pH Profile Supports pH-Controlled Extractions

A saturated aqueous solution of the DCHA salt exhibits a pH of 6.3 at 20 °C [1]. This mildly acidic pH indicates that the dissolved species exists primarily as the protonated dicyclohexylammonium cation and the deprotonated Cbz-tert-leucine carboxylate. In contrast, the free acid in water would create a more acidic environment (predicted pKa ≈ 4.0), which could degrade base-sensitive protecting groups during aqueous work-up. The salt's pH profile aligns better with standard peptide synthesis work-up protocols that employ neutral aqueous washes.

aqueous solubility extraction work-up pH

Optimal Application Scenarios for Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoate in Research and Industry


Solution-Phase Synthesis of Stereochemically Demanding Peptide Fragments

When incorporating tert-leucine into peptide chains under Cbz protection, the crystalline DCHA salt allows precise weighing of the exact stoichiometric amount, minimizing racemization and by-product formation. Its sharp melting point (163–167 °C) and defined optical rotation (−6.5° in methanol) provide immediate identity confirmation before initiation of the coupling step .

Large-Scale Manufacturing of Caspase-1 Inhibitor Intermediates

The documented use of this salt in the synthesis of VX-765 (belnacasan), a clinical-stage ICE inhibitor, demonstrates its suitability for kilogram-scale processes . Crystallization of intermediates directly from the salt streamlines purification and reduces reliance on chromatography, offering both cost and time efficiencies.

DMSO-Based Peptide Cyclization and Fragment Condensation Protocols

Because the DCHA salt is soluble in DMSO , it can be employed directly in DMSO-mediated coupling and cyclization reactions without the need for pre-neutralization or solvent exchange. This advantage is particularly relevant for head-to-tail cyclization strategies where maintaining high reactant concentration is critical.

Quality Control and Reference Standard for Cbz-Amino Acid Derivatives

The distinct combination of crystalline morphology, melting point, optical rotation, and HPLC purity makes the DCHA salt an ideal reference standard. QC laboratories can use these parameters to cross-validate other Cbz-amino acid DCHA salts or to identify mislabeled shipments, reducing the risk of process deviations in regulated environments .

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